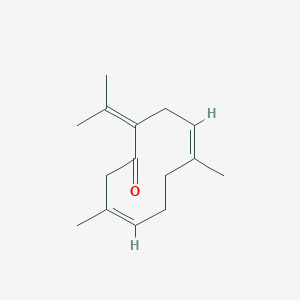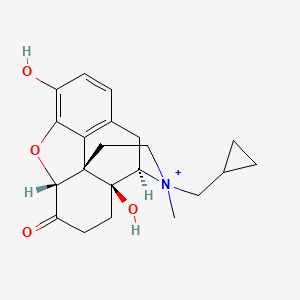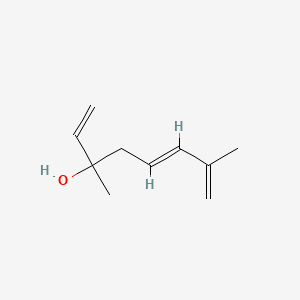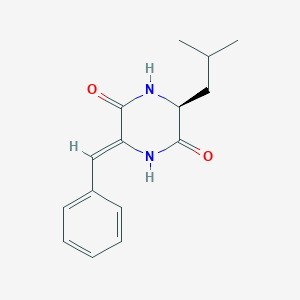
cyclo(dehydrophenylalanyl-L-leucyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclo(dehydrophenylalanyl-L-leucyl) is a member of the class of 2,5-diketopiperazines that is piperazine-2,5-dione in which two hydrogen at position 3 and one hydrogen at position 6 are replaced by benzylidene and isobutyl groups respectively.
Wissenschaftliche Forschungsanwendungen
Antivirulence Efficacy Against Foodborne Pathogens Cyclo(l-leucyl-l-prolyl), a cyclic dipeptide, has shown significant antivirulence efficacy against Listeria monocytogenes, a prevalent foodborne pathogen. The study demonstrated that cyclo(l-leucyl-l-prolyl) at sub-minimum inhibitory concentrations could significantly reduce biofilm formation and virulence traits such as swimming and swarming motility, without being bactericidal. This suggests its potential as a non-antibiotic approach to control infections associated with this pathogen (Gowrishankar et al., 2016).
Role in Organogel Formation Research on cyclo(leucyl-leucyl) has uncovered its key role in forming organogels, particularly in aliphatic hydrocarbons at room temperature. The study highlighted cyclo(leucyl-leucyl)'s ability to self-assemble into various structures depending on the medium, which could be leveraged for applications like water purification (Safiullina et al., 2019).
Inhibition of Biofilm and Virulence in MRSA Another study showed that cyclo(l-leucyl-l-prolyl) could inhibit biofilm formation and virulence production in methicillin-resistant Staphylococcus aureus (MRSA). This cyclic dipeptide reduced surface hydrophobicity and slime synthesis in MRSA, suggesting a potential therapeutic role in controlling MRSA-associated infections (Gowrishankar et al., 2015).
Antimicrobial and Antitumor Properties Cyclic dipeptides, including compounds similar to cyclo(dehydrophenylalanyl-L-leucyl), have been recognized for their broad spectrum antimicrobial effects against various pathogens, including vancomycin-resistant enterococci and pathogenic yeasts. Additionally, these compounds have shown anti-mutagenic properties, indicating their potential in antimicrobial and cancer research (Rhee, 2004).
Eigenschaften
Molekularformel |
C15H18N2O2 |
|---|---|
Molekulargewicht |
258.32 g/mol |
IUPAC-Name |
(3Z,6S)-3-benzylidene-6-(2-methylpropyl)piperazine-2,5-dione |
InChI |
InChI=1S/C15H18N2O2/c1-10(2)8-12-14(18)17-13(15(19)16-12)9-11-6-4-3-5-7-11/h3-7,9-10,12H,8H2,1-2H3,(H,16,19)(H,17,18)/b13-9-/t12-/m0/s1 |
InChI-Schlüssel |
JYJCBJDZVMKEFV-VWLVURMCSA-N |
Isomerische SMILES |
CC(C)C[C@H]1C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)N1 |
Kanonische SMILES |
CC(C)CC1C(=O)NC(=CC2=CC=CC=C2)C(=O)N1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




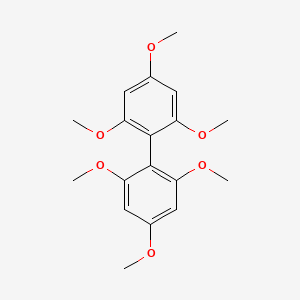
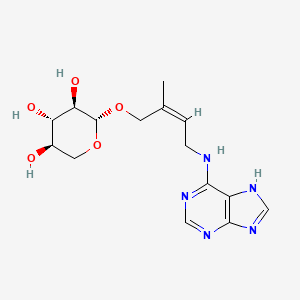

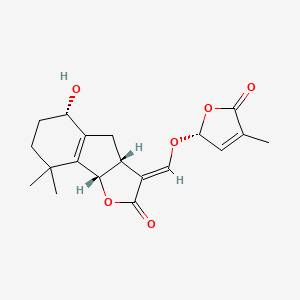
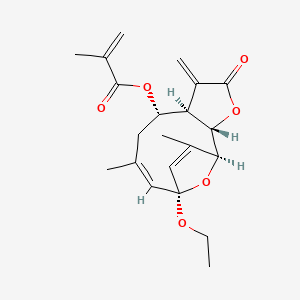
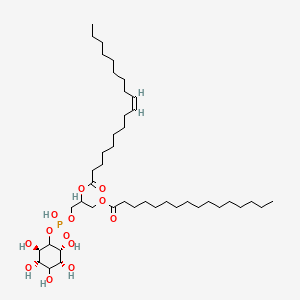

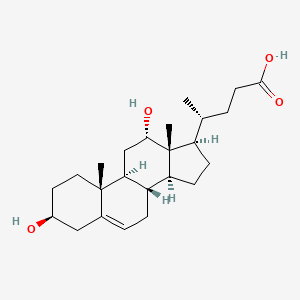
![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B1235383.png)

